N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorophenyl group, a diethylamino group, and a methoxyphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-methoxyphenyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with diethylamine to form N-(2-chlorobenzyl)-N,N-diethylamine.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-{5-(Diethylamino)-2-[(E)-(2,4-dinitrophenyl)diazenyl]-4-methoxyphenyl}acetamide: Shares structural similarities but differs in the presence of a dinitrophenyl group.
2-chloro-N-{2-[(diethylamino)methyl]-4,5-dimethoxyphenyl}acetamide: Similar in structure but contains additional methoxy groups.
Uniqueness
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H27ClN2O2 |
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Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H27ClN2O2/c1-4-24(5-2)20(18-8-6-7-9-19(18)22)15-23-21(25)14-16-10-12-17(26-3)13-11-16/h6-13,20H,4-5,14-15H2,1-3H3,(H,23,25) |
InChI Key |
KJXIUBZOMATXLF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CNC(=O)CC1=CC=C(C=C1)OC)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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